N-Boc-N-desethyl Sunitinib-d5
CAS No.: 1246832-84-7
Cat. No.: VC0131622
Molecular Formula: C25H31FN4O4
Molecular Weight: 475.576
* For research use only. Not for human or veterinary use.

CAS No. | 1246832-84-7 |
---|---|
Molecular Formula | C25H31FN4O4 |
Molecular Weight | 475.576 |
IUPAC Name | tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate |
Standard InChI | InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13-/i1D3,7D2 |
Standard InChI Key | GJJVBOSWZGYOFA-ILZNSAHESA-N |
SMILES | CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C |
Chemical Identity and Properties
N-Boc-N-desethyl Sunitinib-d5 is a deuterium-labeled analog of N-Boc-N-desethyl Sunitinib, an important intermediate in the preparation of labeled metabolites for Sunitinib research. It features five deuterium atoms replacing hydrogen atoms in the ethyl group attached to the nitrogen atom.
Basic Identity Information
N-Boc-N-desethyl Sunitinib-d5 is identified by the following properties:
Property | Value |
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CAS Number | 1246832-84-7 |
Molecular Formula | C25H26D5FN4O4 |
Molecular Weight | 475.57 g/mol |
IUPAC Name | Tert-butyl (Z)-(ethyl-d5)(2-(5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)carbamate |
The compound is also known by the synonym N-[2-(N-tert-Butoxycarbonylethylamino-d5)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide .
Structural Characteristics
The structure of N-Boc-N-desethyl Sunitinib-d5 features several key components:
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A pyrrole ring system with methyl substituents at positions 2 and 4
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An indolinone moiety with a fluorine substituent at position 5
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A carboxamide linkage joining the pyrrole and ethylamine portions
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A tert-butoxycarbonyl (Boc) protecting group on the nitrogen
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Five deuterium atoms (D5) replacing hydrogen atoms in the ethyl group
The compound maintains the Z-configuration at the double bond connecting the pyrrole and indolinone moieties, which is consistent with the parent Sunitinib structure .
Relationship to Sunitinib and Its Metabolites
Sunitinib Background
Sunitinib is an oral, multitargeted tyrosine kinase inhibitor approved for the treatment of several cancer types, including:
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Metastatic renal cell carcinoma (RCC)
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Imatinib-resistant gastrointestinal stromal tumors (GIST)
The drug works by inhibiting cellular signals by targeting multiple receptor tyrosine kinases (RTKs), including FLT3, RET, and CSF-1R. Sunitinib exhibits both antiangiogenic and antitumor activity in multiple xenograft models .
Metabolic Pathway and Significance
N-Desethyl Sunitinib is a major and pharmacologically active metabolite of Sunitinib. The N-Boc-N-desethyl Sunitinib-d5 compound serves as an important deuterated intermediate in the preparation of labeled N-Desethyl Sunitinib for analytical purposes .
Applications in Analytical Chemistry
Role in LC-MS/MS Quantification Methods
N-Boc-N-desethyl Sunitinib-d5 plays a crucial role in the development of optimized analytical methods for quantifying Sunitinib and its metabolites in biological samples. The deuterium labeling provides an ideal internal standard for mass spectrometry-based quantification .
A significant challenge in analyzing Sunitinib and N-desethyl Sunitinib is the light-induced isomerism between E and Z configurations. Researchers have developed a novel single-peak method (SPM) that merges the peaks of E-isomer and Z-isomer into a single peak, eliminating the need for strict light protection or additional quantitative software .
Therapeutic Drug Monitoring Applications
The analytical methods using N-Boc-N-desethyl Sunitinib-d5 as a standard are particularly valuable for therapeutic drug monitoring (TDM) of Sunitinib, which has:
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A narrow therapeutic window
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High variability in interpatient pharmacokinetic parameters
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Complex metabolism patterns requiring precise quantification
Clinical data showed that patients taking a standard dose of 37.5 mg of Sunitinib per day had a median total trough steady-state concentration of 75.0 ng/mL, demonstrating the utility of these analytical methods in clinical settings .
Synthesis and Manufacturing Considerations
Production Methods
N-Boc-N-desethyl Sunitinib-d5 is typically produced through custom synthesis by specialized chemical manufacturers. The synthesis involves incorporation of deuterium atoms at specific positions in the ethyl group while maintaining the structural integrity of the rest of the molecule .
Quality Control Standards
As an important analytical standard for pharmaceutical quality control, N-Boc-N-desethyl Sunitinib-d5 is subject to rigorous purity requirements:
Parameter | Specification |
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Purity | >98% (HPLC) |
Application | For research use only |
Stability | Requires proper storage conditions |
The compound is provided with comprehensive characterization data in accordance with regulatory guidelines for use in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Sunitinib .
Research Applications and Significance
Pharmacokinetic Studies
N-Boc-N-desethyl Sunitinib-d5 and its derivatives are invaluable tools in pharmacokinetic/pharmacodynamic modeling and simulation studies for Sunitinib. These studies help researchers understand:
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Absorption, distribution, metabolism, and excretion (ADME) profiles
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Biomarker responses to drug administration
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Drug-drug interactions
Mass Spectrometry Imaging Applications
The compound has potential applications in advanced mass spectrometry imaging (MSI) techniques for ocular drug research and other specialized analyses. The deuterium labeling makes it particularly useful for:
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Quantitative imaging studies
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Spatial distribution analysis of drugs and metabolites
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Validation of analytical methods
MSI methodology is becoming increasingly important in pharmacokinetic studies as spatial resolution reaches levels where cell layers can be separated, and quantitation with isotope-labeled standards has become more reliable .
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